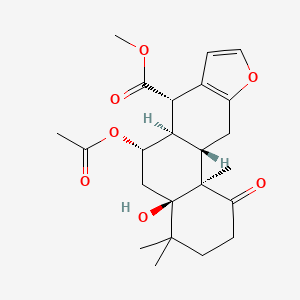

Caesalpine B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caesalpine B is a naturally occurring compound found in various species of the genus Caesalpinia. This genus belongs to the family Fabaceae and is known for its diverse range of secondary metabolites with significant biological activities. This compound is a cassane diterpenoid, a class of compounds known for their complex structures and wide range of pharmacological properties .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Caesalpine B typically involves the extraction from plant sources, particularly from Caesalpinia species. One common method is the use of high-performance countercurrent chromatography (HPCCC), which allows for the efficient separation and purification of the compound. The optimal solvent system for HPCCC separation is chloroform-methanol-water (4:3:2, v/v/v), with the apparatus rotated at 1600 r/min, a flow rate of 10 mL/min, and a separation temperature of 25°C .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in plant sources. advancements in extraction techniques, such as ionic liquid-based ultrasonic-assisted extraction combined with high-performance liquid chromatography (HPLC), have improved the efficiency and yield of this compound from plant materials .

化学反応の分析

Types of Reactions

Caesalpine B undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acid-catalyzed transformation of cassane diterpenoids into aromatic derivatives. This transformation can occur in the presence of catalysts such as aluminum chloride (AlCl3) or under UV light irradiation .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions include various aromatic derivatives and other structurally modified cassane diterpenoids. These products often exhibit enhanced biological activities compared to the parent compound .

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of more complex molecules.

Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.

Medicine: Potential therapeutic agent for treating inflammatory diseases, cancer, and cardiovascular disorders.

Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties

作用機序

The mechanism of action of Caesalpine B involves its interaction with various molecular targets and pathways. It has been shown to inhibit key enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, it modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to reduced inflammation and cell growth .

類似化合物との比較

Similar Compounds

Brazilin: Another cassane diterpenoid found in Caesalpinia species, known for its antioxidant and anti-inflammatory properties.

Sappanone A: Exhibits similar pharmacological activities, including antimicrobial and anticancer effects.

Protosappanin B: Known for its antibacterial and antifungal activities.

Uniqueness

Caesalpine B stands out due to its unique structural features and potent biological activities. Its ability to undergo various chemical transformations and form biologically active derivatives makes it a valuable compound for scientific research and industrial applications .

生物活性

Caesalpine B, a compound derived from various species within the Caesalpinia genus, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data regarding the pharmacological properties of this compound, emphasizing its potential therapeutic applications.

Overview of this compound

This compound is primarily isolated from the seeds and bark of Caesalpinia species, particularly Caesalpinia sappan and Caesalpinia pulcherrima. The compound exhibits a range of biological activities, including antimicrobial , anti-inflammatory , antioxidant , and anticancer effects. These properties make it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study evaluating extracts from C. benthamiana demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain extracts was comparable to standard antibiotics like kanamycin .

Table 1: Antimicrobial Activity of this compound Extracts

| Extract Source | Microorganism | MIC (µg/mL) |

|---|---|---|

| C. benthamiana | Staphylococcus aureus | 47 |

| C. benthamiana | Micrococcus flavus | 47 |

| C. pulcherrima | Various | Varies |

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties in various studies. For instance, compounds isolated from C. sappan inhibited the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Specific compounds demonstrated IC50 values indicating potent activity against inflammation .

Table 2: Inhibition of Inflammatory Mediators by this compound Compounds

| Compound | Target Mediator | IC50 (µM) |

|---|---|---|

| Brazilin | NO | 3 |

| Sappanchalcone | PGE2 | 6 |

| Protosappanins A–E | TNF-α | 5 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. For instance, extracts from C. sappan exhibited cytotoxic effects on liver cancer cells (HepG2) and breast cancer cells (MCF-7), with IC50 values indicating significant growth inhibition .

Table 3: Anticancer Activity of this compound

| Cell Line | Compound | IC50 (µg/mL) |

|---|---|---|

| HepG2 | Brazilin | 10 |

| MCF-7 | Sappanchalcone | 15 |

| A549 | Protosappanin | 12 |

Case Studies

- Antiparasitic Activity : A study on the antiprotozoal activity of extracts from C. benthamiana showed promising results against malaria parasites, with certain subfractions exhibiting IC50 values as low as 2 µg/mL .

- Neuropharmacological Effects : Research on the neuropharmacological effects of C. pulcherrima extracts indicated improvements in exploratory behavior in animal models, suggesting potential applications in treating neurological disorders .

特性

IUPAC Name |

methyl (4aR,6S,6aR,7S,11aS,11bR)-6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16,18-19,27H,6,8,10-11H2,1-5H3/t14-,16-,18+,19-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVBJIVZZAJHJM-ANLLKEILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC(=O)C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]2([C@@]([C@@H]3[C@@H]1[C@@H](C4=C(C3)OC=C4)C(=O)OC)(C(=O)CCC2(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。